molecular formula C12H14O4 B14346320 3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate CAS No. 92749-06-9

3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate

Katalognummer: B14346320
CAS-Nummer: 92749-06-9
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: GCKOFCLHCPKCEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate is an organic compound with a complex structure that includes a hydroxyphenyl group, a methyl group, and an oxopropyl acetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate typically involves the reaction of 4-hydroxyphenylacetone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 3-(4-hydroxyphenyl)-2-methyl-3-hydroxypropyl acetate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anticancer properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxopropyl acetate group can undergo hydrolysis to release active metabolites. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Hydroxyphenyl)-2-methyl-3-oxopropyl acetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

92749-06-9

Molekularformel

C12H14O4

Molekulargewicht

222.24 g/mol

IUPAC-Name

[3-(4-hydroxyphenyl)-2-methyl-3-oxopropyl] acetate

InChI

InChI=1S/C12H14O4/c1-8(7-16-9(2)13)12(15)10-3-5-11(14)6-4-10/h3-6,8,14H,7H2,1-2H3

InChI-Schlüssel

GCKOFCLHCPKCEO-UHFFFAOYSA-N

Kanonische SMILES

CC(COC(=O)C)C(=O)C1=CC=C(C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.